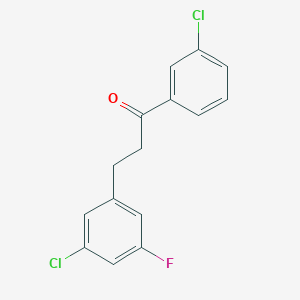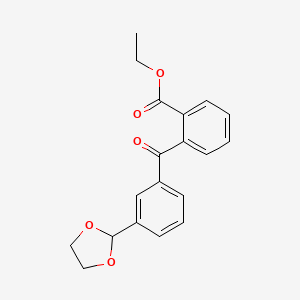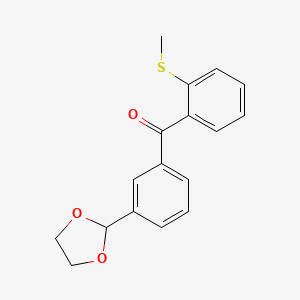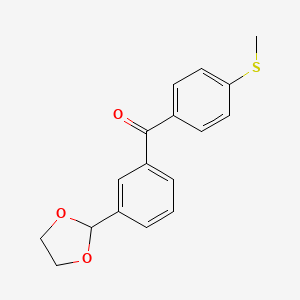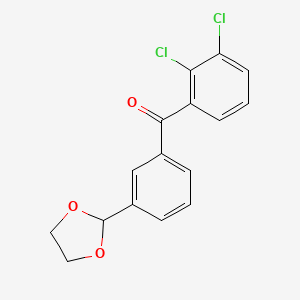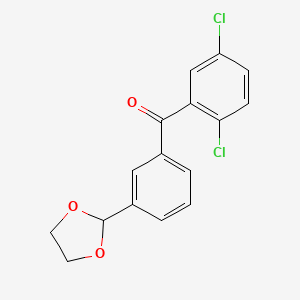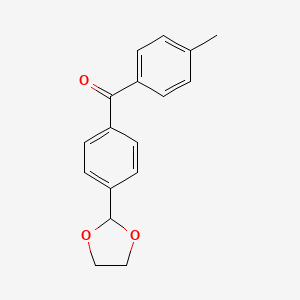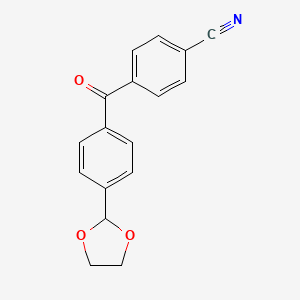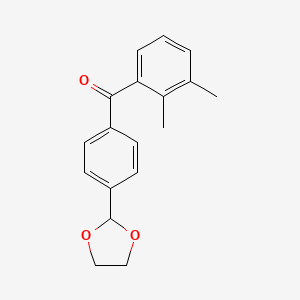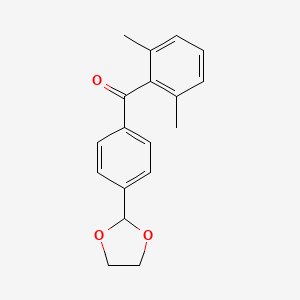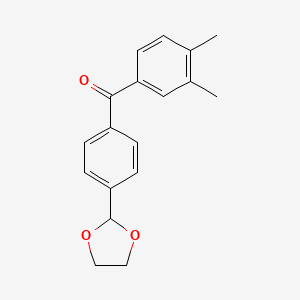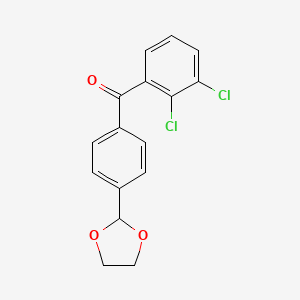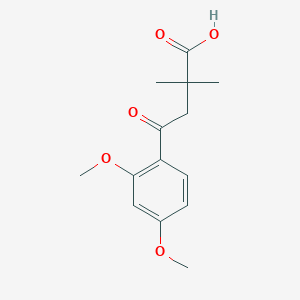
4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds like N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives has been reported to have potent antibacterial activities against antibiotic-resistant Gram-positive bacteria . Another study mentions the synthesis of a compound involving a 2,4-dimethoxyphenyl group using chloroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For a related compound, 4-(2,4-dimethoxyphenyl)benzoic Acid, the molecular weight is 258.27 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
A study on dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from a similar compound, focused on its molecular and crystal structures determined by X-ray analysis. The molecule was found to have a slightly distorted square-planar arrangement, offering insights into the planarity of the cyclobutane ring, relevant for chemical and pharmaceutical research (Shabir et al., 2020).
Biosynthesis Research
4-(2′-Carboxyphenyl)-4-oxobutyric acid has been detected in Impatiens balsamina, indicating its role in lawsone biosynthesis. This underscores its importance in plant biochemistry and potential pharmaceutical applications (Grotzinger & Campbell, 1974).
Chemical Reactions and Derivatives
Research on the reaction between diphenylalkanes and maleic anhydride, involving similar compounds, led to the production of various acids and esters. These findings are significant for developing new synthetic routes in organic chemistry (Koga, 1956).
Intermolecular Hydrogen Bonding Studies
A study on a compound structurally similar to 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid explored intermolecular hydrogen bonding. This research is crucial for understanding molecular recognition and self-complementation in molecules, which has implications in drug design and molecular engineering (Wash et al., 1997).
Synthesis and Biological Activity
The synthesis and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were studied. Some compounds showed fungicidal and insecticidal activities, highlighting the potential pharmaceutical and agricultural applications of derivatives of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (Liu, Li, & Li, 2004).
Antimicrobial Activity
A series of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and tested for in vitro antimicrobial activity. Some compounds showed promising activity, suggesting potential medical applications (Mohana, 2013).
Phase Behaviour in Liquid Crystal Dimers
The role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers was examined, providing insights into material science and the development of advanced materials (Martinez-Felipe & Imrie, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,13(16)17)8-11(15)10-6-5-9(18-3)7-12(10)19-4/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHNRGCNFMPUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

